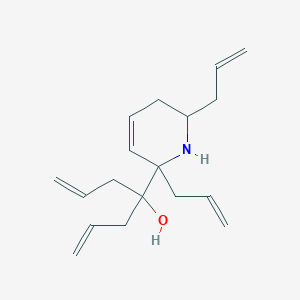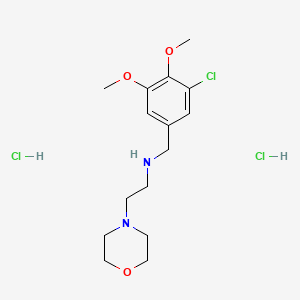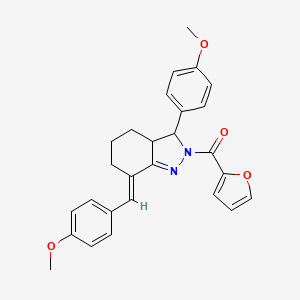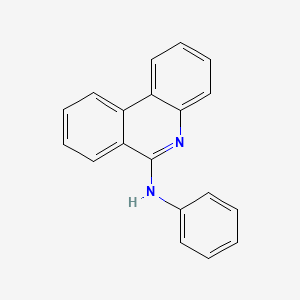
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, also known as THP-1, is a natural product isolated from the bark of the Magnolia officinalis tree. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Applications De Recherche Scientifique
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves its anti-inflammatory properties. 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has also been shown to possess anti-cancer properties. Studies have demonstrated that 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol is not fully understood, but it is believed to involve the modulation of several signaling pathways. 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been shown to inhibit the NF-κB pathway, which plays a key role in the production of pro-inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to possess a range of other biochemical and physiological effects. Studies have shown that 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can reduce oxidative stress, lower blood pressure, and improve glucose metabolism. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to have anti-bacterial and anti-viral properties, making it a potential treatment for infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol in lab experiments is that it is a natural product, which means that it is less likely to have adverse effects compared to synthetic compounds. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to be relatively stable and easy to work with in the lab.
However, there are also some limitations to using 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol in lab experiments. One of the main challenges is obtaining sufficient quantities of the compound for use in experiments. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has a complex structure, which makes it difficult to synthesize and modify for use in drug development.
Orientations Futures
Despite the challenges associated with working with 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, there are numerous future directions for research. One area of interest is the development of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol as a potential treatment for cancer and neurodegenerative diseases. Furthermore, there is potential for 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol to be used as a natural preservative in the food industry due to its anti-bacterial properties.
In conclusion, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol is a natural product with a range of potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising compound for drug development. While there are challenges associated with working with 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, there are numerous future directions for research that could lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can be synthesized through a multi-step process involving the coupling of a substituted pyridine with a substituted heptadiene. The synthesis of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been reported in the literature by several research groups, including one that utilized a palladium-catalyzed coupling reaction to form the pyridine ring and a Grignard reaction to form the heptadiene moiety.
Propriétés
IUPAC Name |
4-[2,6-bis(prop-2-enyl)-2,3-dihydro-1H-pyridin-6-yl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-5-10-16-11-9-15-17(19-16,12-6-2)18(20,13-7-3)14-8-4/h5-9,15-16,19-20H,1-4,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDLMXLWDBLZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)(CC=C)C(CC=C)(CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hepta-1,6-dien-4-ol, 4-(1,2,5,6-tetrahydro-2,6-diallyl-2-pyridyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)

![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)

![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)

![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)

![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)